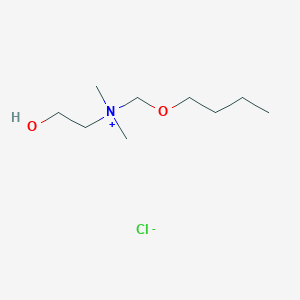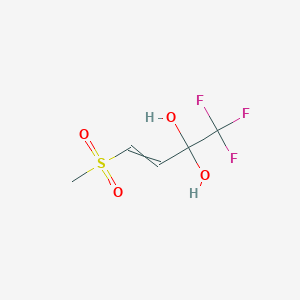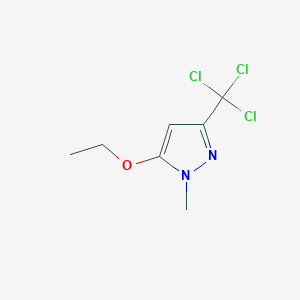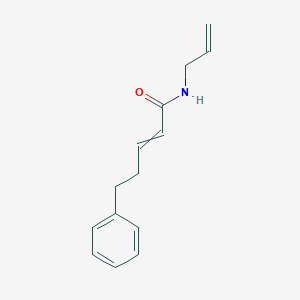
Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to interact with both hydrophilic and hydrophobic substances, making it useful in a wide range of applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride typically involves the quaternization of a tertiary amine with an alkyl halide. One common method is the reaction of N,N-dimethylethanolamine with butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reaction conditions can be tightly controlled. The use of continuous flow reactors allows for the efficient production of large quantities of the compound. The reaction mixture is typically purified by distillation or crystallization to obtain the pure product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, resulting in the formation of different quaternary ammonium compounds.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. These reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and other oxidizing agents are used. These reactions are often carried out under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are different quaternary ammonium compounds with varying substituents.
Oxidation Reactions: The major products depend on the specific oxidizing agent used and the reaction conditions. These can include various oxidized forms of the original compound.
Wissenschaftliche Forschungsanwendungen
Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride has a wide range of scientific research applications, including:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in cell culture and molecular biology as a surfactant to enhance the permeability of cell membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with both hydrophilic and hydrophobic substances.
Industry: Utilized in the formulation of detergents, disinfectants, and other cleaning products due to its surfactant properties.
Wirkmechanismus
The mechanism of action of Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride involves its interaction with cell membranes and other biological structures. The compound can disrupt the lipid bilayer of cell membranes, increasing their permeability. This property makes it useful in applications such as drug delivery and cell culture. The molecular targets and pathways involved include the lipid components of cell membranes and various membrane-associated proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethanaminium, N,N,N-trimethyl-2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]-, chloride
- N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium
Uniqueness
Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride is unique in its combination of hydrophilic and hydrophobic properties, which makes it particularly effective as a surfactant. Its ability to interact with both types of substances sets it apart from other similar compounds, which may only interact with one type of substance.
This compound’s versatility and effectiveness in various applications highlight its importance in both scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
646068-99-7 |
|---|---|
Molekularformel |
C9H22ClNO2 |
Molekulargewicht |
211.73 g/mol |
IUPAC-Name |
butoxymethyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C9H22NO2.ClH/c1-4-5-8-12-9-10(2,3)6-7-11;/h11H,4-9H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
YUDGMWMCMVTMRU-UHFFFAOYSA-M |
Kanonische SMILES |
CCCCOC[N+](C)(C)CCO.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(2-Methoxyphenyl)methylsulfanyl]pyridine](/img/structure/B12588260.png)

![N-Quinolin-3-yl-N'-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B12588266.png)
![2-[Dimethyl(octyl)silyl]-N~1~,N~1~,N~4~,N~4~-tetraethylbenzene-1,4-dicarboxamide](/img/structure/B12588272.png)



![Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B12588310.png)



![2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B12588334.png)
